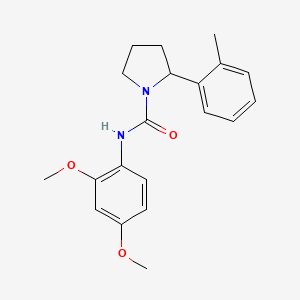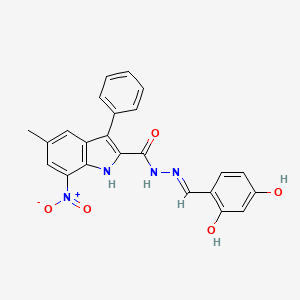
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of the mu-opioid receptor, which is primarily responsible for the drug's analgesic effects. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception. This compound also has some affinity for the delta and kappa opioid receptors, although its potency at these receptors is much lower than at the mu receptor.
Biochemical and Physiological Effects:
This compound produces a range of physiological and biochemical effects, including analgesia, sedation, respiratory depression, and euphoria. The drug also has some antitussive properties and has been used as a cough suppressant in some countries. This compound has a relatively short duration of action, with effects lasting for several hours.
Advantages and Limitations for Lab Experiments
The main advantage of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide for laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid receptor system and the mechanisms of opioid analgesia. However, the recreational use of this compound has led to its classification as a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid analgesics with improved selectivity and potency. Another area of research is the development of new drug delivery systems for opioids, which could improve the safety and efficacy of these drugs. Finally, there is a need for further research into the long-term effects of opioid use, including the development of tolerance, dependence, and addiction.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the opioid receptor system and the mechanisms of opioid analgesia. It has been used as a tool to study the structure-activity relationships of opioid ligands and to develop new opioid analgesics with improved selectivity and potency. This compound has also been used to study the pharmacokinetics and pharmacodynamics of opioids in animal models.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-4-5-8-16(14)18-9-6-12-22(18)20(23)21-17-11-10-15(24-2)13-19(17)25-3/h4-5,7-8,10-11,13,18H,6,9,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVWVYQDXHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)